2-Methoxyethyl methanesulfonate

Description

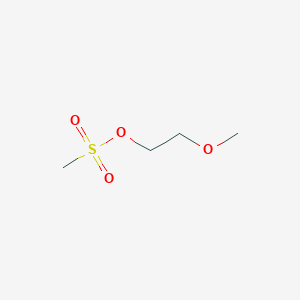

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKAHDGFNHDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

175172-61-9 | |

| Record name | Polyethylene glycol methyl ether mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90167737 | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-44-4, 175172-61-9 | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol monomethyl ether mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxyethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class of organic compounds, is a subject of interest in chemical and biological research due to its potential as an alkylating agent. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its presumed biological activity based on its structural class.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature. Key physical and chemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| CAS Number | 16427-44-4 | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 126 °C at 12 mmHg | |

| Density (Specific Gravity) | 1.25 (20/20 °C) | |

| Refractive Index | 1.43 | |

| Purity | >97.0% (GC) |

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

2-Methoxyethanol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

1.0 N Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a cooled (0 °C) solution of 2-methoxyethanol in anhydrous dichloromethane in a round-bottom flask, slowly and dropwise add methanesulfonyl chloride and triethylamine.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature while stirring continuously for one hour.

-

Upon completion of the reaction, wash the mixture sequentially with 1.0 N NaOH solution and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.

Caption: Synthesis workflow for this compound.

Experimental Protocols for Property Determination

Boiling Point Determination (Distillation Method)

Apparatus:

-

Simple distillation apparatus (distilling flask, condenser, receiving flask)

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the simple distillation apparatus, ensuring all joints are secure.

-

Place at least 5 mL of this compound and a few boiling chips into the distilling flask.

-

Heat the flask gently to bring the liquid to a boil.

-

Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point.

-

Record the atmospheric pressure.

Density Measurement

Apparatus:

-

Pycnometer or specific gravity bottle

-

Analytical balance

-

Water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration, volume adjustment, and weighing steps.

-

Calculate the density using the masses of the water and the sample and the known density of water at the measurement temperature.

Refractive Index Measurement

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: A ¹H NMR spectrum of this compound would be expected to show the following signals:

-

A singlet for the methyl protons of the methanesulfonyl group.

-

A singlet for the methyl protons of the methoxy group.

-

A triplet for the methylene protons adjacent to the methoxy group.

-

A triplet for the methylene protons adjacent to the sulfonate ester oxygen.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts would be influenced by the electronegativity of the attached oxygen and sulfur atoms.

Experimental Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

C-H stretching vibrations of the methyl and methylene groups.

-

Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.

-

S-O-C stretching vibrations.

-

C-O-C stretching of the ether linkage.

Experimental Protocol for FT-IR Spectroscopy:

-

Obtain a background spectrum of the clean ATR crystal or salt plates (for a neat liquid sample).

-

Apply a small drop of this compound to the ATR crystal or between the salt plates.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Process the spectrum to obtain the transmittance or absorbance plot.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Ionize the sample using an appropriate technique (e.g., electron ionization - EI).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its chemical structure as a methanesulfonate ester strongly suggests it functions as a DNA alkylating agent.[2] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most notably DNA.[3][4] This action can lead to genotoxicity and cytotoxicity.

The primary mechanism of action for such compounds involves the alkylation of DNA bases, particularly at the N7 position of guanine and the N3 position of adenine.[5][6] This can result in base mispairing during DNA replication, leading to mutations. Furthermore, bifunctional alkylating agents can form cross-links within or between DNA strands, which can physically block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[3][4][7]

Cellular responses to DNA alkylation involve the activation of complex DNA damage response (DDR) pathways. These pathways aim to repair the damaged DNA and maintain genomic integrity. Key pathways involved include:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing single-base lesions, such as those caused by monofunctional alkylating agents.[8]

-

Nucleotide Excision Repair (NER): NER can also play a role in removing bulky DNA adducts.[8]

-

Mismatch Repair (MMR): This system recognizes and attempts to correct mispaired bases that can arise from replication over an alkylated template.[8]

-

Double-Strand Break (DSB) Repair: If replication forks collapse due to extensive damage, highly toxic double-strand breaks can occur, which are repaired by pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ).[8]

The activation of these repair pathways is often coupled with cell cycle checkpoints, which halt cell cycle progression to allow time for repair. If the DNA damage is too severe to be repaired, the cell may be directed towards apoptosis.

Caption: General signaling pathway of DNA damage and repair induced by alkylating agents.

Safety and Handling

This compound should be handled with caution in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin, eyes, and clothing. Store in a cool, dark place away from incompatible materials such as oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. While direct biological data is limited, its classification as a methanesulfonate ester strongly suggests it possesses DNA alkylating capabilities, a characteristic with significant implications for its potential applications and toxicological profile. The provided experimental protocols offer a foundation for researchers working with this compound, and the outlined biological pathways provide a framework for understanding its likely mechanism of action. Further research is warranted to fully elucidate the specific biological effects and potential therapeutic or toxicological relevance of this compound.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate

CAS Number: 16427-44-4

This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and predicted biological activities.

Chemical and Physical Properties

This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound featuring both an ether and a sulfonate functional group.[1] It is typically a colorless to pale yellow liquid.[1] The presence of the methanesulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, while the methoxy group influences its reactivity and solubility.[1] It is soluble in water and various organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16427-44-4 | [1][2][3][4] |

| Molecular Formula | C₄H₁₀O₄S | [1][3][4][5] |

| Molecular Weight | 154.18 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |

| Boiling Point | 126 °C / 12 mmHg | [2][3] |

| Density | 1.25 g/cm³ | [2][3] |

| Refractive Index | 1.425 - 1.434 | [2][3] |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) or Refrigerator | [3] |

| Purity | >95%, >97% (GC) | [2] |

| SMILES | O(S(C)(=O)=O)CCOC | [1][5] |

| InChI Key | BCKAHDGFNHDQST-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

This compound is classified as hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][6] Appropriate personal protective equipment should be used when handling this chemical.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H302 | Harmful if swallowed | [3][6] |

| H315 | Causes skin irritation | [6] | |

| H319 | Causes serious eye irritation | [6] | |

| H332 | Harmful if inhaled | [3] | |

| H335 | May cause respiratory irritation | [6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Applications in Organic Synthesis

This compound serves as a key reagent in various synthetic applications due to its reactive nature.

-

Alkylation Agent: The methanesulfonate moiety is an excellent leaving group, making the compound a proficient alkylating agent for introducing the 2-methoxyethyl group onto various nucleophiles in substitution reactions.[1]

-

Polymer Chemistry: It is utilized in the ring-opening polymerization of lactide.[3]

-

Pharmaceutical Synthesis: The compound is used in the synthesis of acetylcholine receptor ligands.[3] For instance, it has been used to synthesize intermediates like 2-methoxy-4-(2-methoxyethoxy)-1-nitrobenzene, a precursor for more complex molecules.[3]

-

General Materials: It finds use as an epoxy resin active diluent, a stabilizer for chlorinated compounds, and in fabric finishing agents, coatings, and adhesives.[7]

Experimental Protocols

A common method for synthesizing this compound involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base like triethylamine.[3]

Experimental Details:

-

Reactants: 2-methoxyethanol (0.8 mL), methanesulfonyl chloride (1.3 mL), triethylamine (2 mL).[3]

-

Solvent: Dichloromethane (50 mL).[3]

-

Procedure:

-

A solution of 2-methoxyethanol in dichloromethane is cooled to 0°C in an ice bath.[3]

-

Methanesulfonyl chloride and triethylamine are added slowly and dropwise to the cooled solution.[3]

-

After 5 minutes, the ice bath is removed, and the reaction mixture is warmed to room temperature and stirred for 1 hour.[3]

-

Upon completion, the reaction is quenched and washed sequentially with 1.0 N NaOH solution and saturated saline.[3]

-

The organic layer is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield the product as an oil in quantitative yield.[3]

-

References

- 1. CAS 16427-44-4: Ethanol, 2-methoxy-, 1-methanesulfonate [cymitquimica.com]

- 2. 2-methoxyethyl methanesulfonate16427-44-4,Purity95+%_ARK PHARM INC [molbase.com]

- 3. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Buy Online CAS Number 16427-44-4 - TRC - 2-Methoxymethyl Methansulfonate | LGC Standards [lgcstandards.com]

- 6. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, CasNo.16427-44-4 Jiangsu Congzhong Chemical Co., Ltd. China (Mainland) [congzhongg.lookchem.com]

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyethyl methanesulfonate, a chemical compound of interest in various research and development applications. This document details its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Core Properties of this compound

This compound, with the CAS number 16427-44-4, is a methanesulfonic acid ester.[1][2] It is also known as methanesulfonic acid 2-methoxyethyl ester.[1][2] The compound is a colorless to light yellow or light orange clear liquid at room temperature.[3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 154.18 g/mol | [1][2] |

| Molecular Formula | C₄H₁₀O₄S | [1][2] |

| Boiling Point | 126 °C at 12 mmHg | [3] |

| Density (Specific Gravity at 20/20 °C) | 1.25 | [3] |

| Refractive Index | 1.43 | [3] |

| Purity (by GC) | >97.0% | [3] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Mesylation of an Alcohol

Materials:

-

2-Methoxyethanol (or corresponding alcohol)

-

Methanesulfonyl Chloride

-

A non-nucleophilic base (e.g., Triethylamine or Pyridine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.[5]

Synthesis and Purification Workflow

Biological Activity and Applications in Drug Development

This compound belongs to the class of alkylating agents. Related compounds, such as methyl methanesulfonate (MMS), are known carcinogens and reproductive toxicants.[6] These compounds act by methylating DNA, primarily at the N7-deoxyguanosine and N3-deoxyadenosine positions.[6] This DNA damage can stall replication forks and, if not properly repaired, lead to mutations or cell death.[6]

Mechanism of Action and Signaling Pathway

Studies on methyl methanesulfonate have shown that it can induce apoptosis (programmed cell death) in a p53-independent manner.[7] This pathway involves the activation of caspase-2 and is associated with the mitochondria.[7] The process includes the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent cleavage of caspases 9 and 3, ultimately leading to apoptosis.[7]

Signaling Pathway of Methanesulfonate-Induced Apoptosis

Applications and Considerations in Drug Development

Methanesulfonate compounds have been investigated for their antineoplastic activity.[8] For instance, 2-Chloroethyl (methylsulfonyl)methanesulfonate has shown high activity against P388 leukemia in vivo.[8]

However, due to their genotoxic nature, methanesulfonates like this compound are often considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[9][10] Regulatory bodies require strict control of such impurities.[9] Therefore, sensitive analytical methods are crucial for their detection and quantification at trace levels in pharmaceutical materials.[9]

Analytical Protocols for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the detection of methanesulfonate impurities due to their high sensitivity and specificity.[9]

Proposed GC-MS Protocol for a Similar Analyte (1-Methoxypropan-2-yl methanesulfonate):

-

Sample Preparation: An accurately weighed amount of the API is vortexed with n-hexane for extraction. The supernatant is then analyzed.[9]

-

GC-MS Parameters: A polar capillary column is used with a splitless injection mode. The oven temperature is programmed to achieve optimal separation.[9]

Safety and Handling

Methanesulfonates are classified as hazardous substances. They can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. All work should be conducted in a well-ventilated fume hood.

References

- 1. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 16427-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 7. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: 2-Methoxyethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of organic compounds, is a versatile reagent in chemical synthesis. Its utility stems from the methanesulfonate (mesylate) group, which functions as an excellent leaving group. This property makes it a valuable precursor for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and a key application in organic synthesis.

Synonyms and Chemical Identifiers

To ensure clarity and accurate identification, a list of synonyms and key chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| Primary Name | This compound |

| Synonym | Methanesulfonic Acid 2-Methoxyethyl Ester[1] |

| CAS Number | 16427-44-4[1] |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₄H₁₀O₄S[1] |

| Molecular Weight | 154.18 g/mol [1] |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 126 °C at 12 mmHg |

| Density | 1.25 g/mL |

| Refractive Index | 1.4300-1.4340 |

Experimental Protocols

General Synthesis of this compound

This compound is typically synthesized by the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

References

An In-Depth Technical Guide to the Safety and Hazards of 2-Methoxyethyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2-Methoxyethyl methanesulfonate. This guide incorporates data from structurally similar and well-studied alkylating agents, Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), as a predictive measure of its potential hazards. This practice, known as read-across, is a common approach in chemical safety assessment.

Executive Summary

This compound is a chemical compound with potential applications in research and development. As a methanesulfonate ester, it is structurally related to known alkylating agents, which are a class of compounds with well-documented genotoxic and carcinogenic properties. This guide provides a comprehensive overview of the known and anticipated safety and hazard profile of this compound, drawing upon available data and information from analogous compounds to ensure a high standard of safety in its handling and use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 16427-44-4 | [1][2] |

| Molecular Formula | C₄H₁₀O₄S | [1][2] |

| Molecular Weight | 154.18 g/mol | [1][2] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [2][3] |

| Boiling Point | 126°C at 1.6 kPa | [4] |

| Relative Density | 1.25 | [4] |

| Purity | >97.0% (GC) | [2] |

Hazard Identification and Classification

Based on GHS classifications for structurally similar compounds and available information, this compound is anticipated to be a hazardous substance.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: This classification is predictive and based on the profiles of MMS and EMS.

Toxicological Data (Read-Across from MMS and EMS)

Due to the absence of specific toxicological studies on this compound, the following data for Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are provided to indicate the potential toxicity.

Acute Toxicity

| Compound | Route | Species | LD50/LC50 | Reference |

| Methyl Methanesulfonate | Oral | Rat | 210 mg/kg | |

| Methyl Methanesulfonate | Inhalation | Rat | 55 ppm/4H | |

| Ethyl Methanesulfonate | Oral | Rat | 1500 mg/kg |

Genotoxicity

Both MMS and EMS are potent mutagens and clastogens. It is highly probable that this compound shares these properties.

| Assay | Compound | Result |

| Ames Test | MMS | Positive |

| Ames Test | EMS | Positive |

| In vitro Chromosomal Aberration | MMS | Positive |

| In vitro Chromosomal Aberration | EMS | Positive |

| In vivo Micronucleus Test | MMS | Positive |

| In vivo Micronucleus Test | EMS | Positive |

Carcinogenicity

MMS and EMS are classified as probable or reasonably anticipated human carcinogens.[5][6]

| Compound | Agency | Classification |

| Methyl Methanesulfonate | IARC | Group 2A: Probably carcinogenic to humans |

| Methyl Methanesulfonate | NTP | Reasonably anticipated to be a human carcinogen |

| Ethyl Methanesulfonate | IARC | Group 2B: Possibly carcinogenic to humans |

Mechanism of Action and Signaling Pathways

Alkylating agents like methanesulfonates exert their toxic effects primarily through the covalent modification of cellular macromolecules, most critically DNA.

DNA Alkylation

The methoxyethyl group of this compound can be transferred to nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, including the formation of DNA adducts, which can cause mutations if not properly repaired, and may lead to the initiation of carcinogenesis.[7]

Apoptosis Induction

Studies on Methyl Methanesulfonate (MMS) have shown that it can induce apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways. In p53-deficient cells, MMS has been demonstrated to activate a pathway involving caspase-2 and the mitochondria.[2][8]

MMS-induced p53-independent apoptosis pathway.

Experimental Protocols

Standard genotoxicity assays are crucial for evaluating the mutagenic potential of this compound. The following are detailed methodologies for key experiments.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][10][11]

Methodology:

-

Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Procedure:

-

Prepare a top agar containing a trace amount of histidine.

-

Add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer to the top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15][16]

Methodology:

-

Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Exposure: Treat the cell cultures with at least three concentrations of the test substance, with and without S9 metabolic activation.

-

Harvesting: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid).

-

Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.

-

Analysis: Stain the slides and analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.

-

Scoring: Score at least 200 metaphases per concentration. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.[4][17][18][19]

Methodology:

-

Animal Model: Typically use mice or rats.

-

Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels to groups of animals.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

-

Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

-

Staining and Analysis: Stain the slides (e.g., with Giemsa or acridine orange) and score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

-

Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

A typical workflow for assessing genotoxicity.

Safe Handling and Storage

Given its potential hazards, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge is necessary.

Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a certified chemical fume hood for all manipulations of the neat substance.

-

Ensure safety showers and eyewash stations are readily accessible.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Emergency Procedures

Spills and Leaks

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE.

-

Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

For large spills, contain the spill and follow institutional and regulatory guidelines for cleanup and disposal.

First Aid

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound should be handled with extreme caution due to its structural similarity to known potent alkylating agents that are genotoxic and carcinogenic. All work with this compound should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. The information provided in this guide serves as a starting point for a comprehensive risk assessment, and it is imperative to consult the most current Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling this substance.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Micronucleus test with methyl methanesulfonate administered by intraperitoneal injection and oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. criver.com [criver.com]

- 13. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]

- 14. fda.gov [fda.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 17. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 18. criver.com [criver.com]

- 19. Micronucleus test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methoxyethyl methanesulfonate (MMS-OCH3) is an alkylating agent with expected genotoxic properties. While direct and extensive research on this compound is limited, its mechanism of action can be largely inferred from its structural analog, methyl methanesulfonate (MMS). This guide synthesizes the known molecular mechanisms of MMS to provide a comprehensive understanding of the probable cytotoxic and genotoxic effects of this compound. The primary mechanism involves the alkylation of DNA, leading to the formation of DNA adducts, which in turn triggers cellular stress responses, DNA repair pathways, cell cycle arrest, and ultimately, apoptosis. This document details the key signaling pathways, presents quantitative data from related studies, and provides outlines of relevant experimental protocols.

Introduction

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, DNA is a primary target. The resulting DNA damage disrupts normal cellular processes and can lead to mutations, cytotoxicity, and carcinogenicity. Methyl methanesulfonate (MMS) is a well-characterized monofunctional alkylating agent used extensively in cancer research and as a model genotoxic compound. This compound, containing a methoxyethyl group instead of a methyl group, is anticipated to act through a similar mechanism of electrophilic attack on DNA bases.

Core Mechanism of Action: DNA Alkylation

The principal mechanism of action for methanesulfonate esters is the covalent modification of DNA bases. This process, known as alkylation, primarily occurs at nitrogen and oxygen atoms in purine bases.

-

Primary Adducts: The most common DNA adducts formed by MMS are N7-methylguanine and N3-methyladenine.[1][2][3] These modifications can distort the DNA helix, block DNA replication and transcription, and lead to base mispairing.[1][2]

-

Consequences of DNA Adducts: The formation of these adducts is a critical initiating event that triggers a cascade of cellular responses. If the damage is not efficiently repaired, it can lead to the stalling of replication forks, the formation of single-strand breaks (SSBs), and, under certain conditions, double-strand breaks (DSBs).[1][3]

Cellular Response to DNA Damage

Upon detection of DNA alkylation damage, cells activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).

DNA Repair Pathways

The primary pathway for repairing the types of lesions induced by MMS is Base Excision Repair (BER). This pathway involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[1]

Cell Cycle Arrest

To allow time for DNA repair, the DDR can induce cell cycle arrest. This is often mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and Chk1/Chk2 to halt cell cycle progression.

Induction of Apoptosis

If DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. MMS has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.[4][5][6]

p53-Independent Apoptosis: In cells lacking functional p53, MMS can still induce apoptosis.[4][6] This pathway involves the activation of caspase-2 and the mitochondrial-mediated apoptotic cascade.[4] Key events include the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of methyl methanesulfonate on various cell lines. This data provides a reference for the concentrations at which biological effects are observed.

| Cell Line | Concentration (µM) | Observed Effect | Reference |

| H1299 (p53-deficient) | 50, 100, 200, 400, 800 | Induction of gammaH2AX foci (DNA damage marker) | [4] |

| H1299 (p53-deficient) | 400, 800 | Induction of apoptosis | [4] |

| Hep3B (p53-deficient) | 50, 100, 200, 400, 800 | Induction of gammaH2AX foci | [4] |

| Hep3B (p53-deficient) | 400, 800 | Induction of apoptosis | [4] |

| Mouse Neuroblastoma N-18 | 250 | Neurite formation, 83% inhibition of cell growth | [7] |

Experimental Protocols

Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a widely used method to detect DNA damage in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the cell line of interest (e.g., human lymphocytes, HeLa, V79, or Hep-G2 cells).[8]

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., MMS) for a defined period.

-

Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing fragments and breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Apoptosis Detection by Flow Cytometry

Flow cytometry can be used to quantify the percentage of apoptotic cells in a population.

-

Cell Culture and Treatment: Culture cells (e.g., H1299 or Hep3B) and treat with the desired concentrations of the alkylating agent.[4]

-

Harvesting and Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Signaling Pathways

Caption: p53-Independent Apoptotic Pathway Induced by MMS.

Experimental Workflow

Caption: Workflow for the Comet Assay.

Conclusion

The mechanism of action of this compound is predicted to be centered on its activity as a DNA alkylating agent, analogous to methyl methanesulfonate. The formation of DNA adducts triggers a robust cellular response, including the activation of DNA repair mechanisms and, in cases of extensive damage, the induction of apoptosis through pathways that can be independent of p53 status. The information presented in this guide, derived from studies on a closely related compound, provides a strong foundation for understanding and predicting the molecular and cellular effects of this compound in biological systems. Further direct experimental validation is necessary to confirm these inferred mechanisms.

References

- 1. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. Methyl methanesulfonate induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl methanesulfonate and hydrogen peroxide differentially regulate p53 accumulation in hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The ability of the high-throughput comet assay to measure the sensitivity of five cell lines toward methyl methanesulfonate, hydrogen peroxide, and pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate is a monofunctional alkylating agent belonging to the class of methanesulfonate esters. These esters are recognized for their utility in organic synthesis as efficient alkylating agents due to the excellent leaving group nature of the methanesulfonate moiety. In the context of drug development and biomedical research, alkylating agents are a significant class of compounds, historically used in chemotherapy, that exert their biological effects by covalently modifying cellular macromolecules such as DNA. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, reactivity as an alkylating agent, and its implications in biological systems, with a focus on its genotoxic potential and the cellular responses it elicits.

Chemical and Physical Properties

This compound, also known as methanesulfonic acid 2-methoxyethyl ester, is a colorless to light yellow liquid at room temperature. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16427-44-4 | [1] |

| Molecular Formula | C4H10O4S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [2] |

| Purity | >97.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

-

A solution of 2-methoxyethanol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0°C in an ice bath.

-

Triethylamine (1.5 to 2.0 equivalents) is added to the stirred solution.[2]

-

Methanesulfonyl chloride (1.2 to 1.5 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0°C.[2]

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., 1.0 N NaOH, saturated saline) to remove the triethylamine hydrochloride salt and any unreacted starting materials.[2]

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]

-

If necessary, the product can be purified by vacuum distillation or column chromatography.

A quantitative yield has been reported for this synthesis methodology.[2]

Synthesis workflow for this compound.

Reactivity as an Alkylating Agent

This compound is an effective alkylating agent for a variety of nucleophiles. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Alkylation of Phenols

Phenols can be readily alkylated by this compound under basic conditions. The phenoxide ion, generated by a base, acts as the nucleophile.

A specific example of the alkylation of a phenol is the reaction with 3-fluoro-4-nitrophenol:

-

This compound (1.0 equivalent) is dissolved in a suitable solvent such as 2-butanone.[2]

-

Cesium carbonate (approximately 2.5 equivalents) and 3-fluoro-4-nitrophenol (approximately 1.0 equivalent) are added to the solution.[2]

-

The reaction mixture is refluxed for an extended period (e.g., 19 hours).[2]

-

After cooling, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired ether.

This reaction has been reported to proceed with a high yield of 98%.[2]

Alkylation of Amines

Amines are also good nucleophiles for alkylation by this compound. The reaction typically proceeds to give the corresponding N-alkylated product. In the case of primary amines, over-alkylation to the tertiary amine can be a potential side reaction.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A ¹H NMR spectrum for a compound identified as 2-methoxymethyl methansulfonate, which is synonymous with this compound, is available.[4] The spectrum shows characteristic peaks corresponding to the different protons in the molecule.

-

¹³C NMR: While a specific ¹³C NMR spectrum for this compound was not found in the search results, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds like 2-methoxypropane and 2-methoxyethylamine.[5][6] One would expect signals for the methyl carbon of the methoxy group, the two methylene carbons of the ethyl chain, and the methyl carbon of the methanesulfonate group.

Infrared (IR) Spectroscopy

A dedicated IR spectrum for this compound was not found. However, based on its structure, characteristic absorption bands would be expected for the C-O-C ether linkage, the S=O stretching of the sulfonate group, and C-H stretching and bending vibrations.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound was not located, the mass spectrum of the related compound, methyl methanesulfonate, shows a parent peak at m/z 110.[7] For this compound (MW 154.18), the molecular ion peak [M]+ would be expected around m/z 154. A mass spectrum for the starting material, 2-methoxyethanol, shows a molecular ion peak at m/z 76.[8]

Biological Activity and Genotoxicity

As an alkylating agent, this compound has the potential to react with biological nucleophiles, most significantly with DNA. This reactivity is the basis for its potential genotoxicity.

Mechanism of Genotoxicity

Alkylating agents like this compound can transfer their alkyl group to various nucleophilic sites on DNA bases. The primary targets are the nitrogen and oxygen atoms in purine and pyrimidine bases. A particularly important lesion is the formation of O⁶-alkylguanine, which can lead to mispairing during DNA replication and is considered a pro-mutagenic lesion.[9]

General mechanism of DNA alkylation.

Cellular DNA Damage Response

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The primary pathways involved in repairing alkylation damage are Base Excision Repair (BER) and Mismatch Repair (MMR).

-

Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions, which are typical of the damage caused by monofunctional alkylating agents.[10][11] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, followed by a series of enzymes that excise the abasic site and synthesize a new, correct base.[10]

Simplified Base Excision Repair (BER) pathway.

-

Mismatch Repair (MMR): The MMR system recognizes and corrects mispaired bases that can arise during DNA replication, including those resulting from the replication of DNA containing alkylated bases like O⁶-alkylguanine.[9] The MMR pathway is crucial for signaling the initiation of apoptosis in response to O⁶-methylguanine lesions.[9]

Simplified Mismatch Repair (MMR) pathway.

If the DNA damage is too extensive to be repaired, these pathways can trigger cell cycle arrest or apoptosis (programmed cell death) to prevent the propagation of mutations.[9]

Experimental Protocols for Genotoxicity Assessment

Assessing the genotoxic potential of a compound like this compound is a critical step in its evaluation for any application with potential for human exposure. Standard assays include the Ames test for mutagenicity in bacteria and the in vitro micronucleus assay for chromosomal damage in mammalian cells.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

Workflow for the Ames Test.

A detailed protocol involves preparing the bacterial strains, the test chemical solutions, and the S9 mix for metabolic activation.[12] The bacteria are exposed to the chemical with and without the S9 mix and then plated on a minimal glucose agar medium lacking histidine.[12][13] After incubation, the number of revertant colonies is counted and compared to controls to determine the mutagenic potential.[12][13]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage in mammalian cells. Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates that the test substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Workflow for the In Vitro Micronucleus Assay.

A typical protocol involves treating cultured mammalian cells with the test compound for a defined period.[14] Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei in cells that have completed one round of nuclear division.[15] After treatment, the cells are harvested, fixed, and stained.[16] The frequency of micronucleated cells is then determined by microscopic analysis.[14]

Conclusion

This compound is a versatile alkylating agent with applications in organic synthesis. Its reactivity also imparts it with the potential for genotoxicity through the alkylation of DNA. Understanding its chemical properties, synthesis, and reactivity, as well as the cellular responses to the DNA damage it may cause, is crucial for its safe and effective use in research and development. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, application, and safety assessment of this compound. As with all alkylating agents, appropriate safety precautions should be strictly followed when handling this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [amp.chemicalbook.com]

- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]

- 4. 2-METHOXYMETHYL METHANSULFONATE(16427-44-4) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-METHOXYETHYLAMINE(109-85-3) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thesciencenotes.com [thesciencenotes.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. criver.com [criver.com]

- 15. Automation of the in vitro micronucleus assay using the Imagestream® imaging flow cytometer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Genotoxicity of 2-Methoxyethyl Methanesulfonate: An In-depth Technical Guide

Introduction

2-Methoxyethyl methanesulfonate is a chemical compound belonging to the class of alkyl methanesulfonates. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to their potential as alkylating agents, which can react with nucleophilic sites on macromolecules, including DNA. The interaction with DNA is a primary mechanism of genotoxicity, leading to mutations, chromosomal damage, and potentially carcinogenesis. Given the established genotoxic and carcinogenic properties of related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), there is a strong basis for concern regarding the genotoxic potential of this compound.[1][2]

This technical guide summarizes the expected genotoxic profile of this compound based on the extensive data available for MMS and EMS. It covers key genotoxicity endpoints, provides detailed experimental protocols for the assays used to measure these endpoints, and illustrates the cellular pathways involved in the response to the DNA damage induced by these agents.

Mechanism of Action: DNA Alkylation and Cellular Responses

The primary mechanism of genotoxicity for alkyl methanesulfonates is their ability to act as alkylating agents.[3] The electrophilic alkyl group is transferred to nucleophilic sites on DNA bases. MMS and EMS primarily methylate and ethylate DNA, respectively, at various positions, with the N7 position of guanine and the N3 position of adenine being major targets.[3] This alkylation can lead to several detrimental outcomes:

-

DNA Base Mispairing: Alkylated bases can be misread by DNA polymerases during replication, leading to point mutations.

-

Replication Fork Stalling: The presence of DNA adducts can impede the progression of the DNA replication machinery, which can lead to the collapse of the replication fork and the formation of DNA strand breaks.[4]

-

Depurination: Alkylated bases can become unstable and detach from the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site. These sites are non-instructional and can lead to mutations if not repaired.

-

DNA Strand Breaks: The processing of alkylated bases and AP sites by cellular DNA repair mechanisms, such as Base Excision Repair (BER), can involve the creation of transient single-strand breaks. If overwhelmed, these can be converted to more deleterious double-strand breaks.

Cells possess a sophisticated network of DNA damage response (DDR) pathways to counteract the effects of alkylating agents.

In Vitro Genotoxicity

A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical. These include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5]

Quantitative Data for Analogues (MMS and EMS)

| Compound | Strain | Metabolic Activation (S9) | Lowest Effective Concentration (LEC) | Result |

| MMS | TA100 | Without | 0.2 µ g/plate | Positive |

| MMS | TA1535 | Without | 1 µ g/plate | Positive |

| EMS | TA100 | Without | 100 µ g/plate | Positive |

| EMS | TA1535 | Without | 500 µ g/plate | Positive |

Data is illustrative and compiled from various sources.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection and Culture: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA) are grown overnight in nutrient broth.[5]

-

Metabolic Activation: For tests requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.

-

Exposure: 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer are added to 2.0 mL of molten top agar.

-

Plating and Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the solvent control.

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.[6]

Quantitative Data for Analogues (MMS and EMS) in TK6 Cells

| Compound | Treatment Duration | Metabolic Activation (S9) | Lowest Effective Concentration for Micronucleus Induction | Result |

| MMS | 3 hours | Without | 5 µg/mL | Positive |

| EMS | 24 hours | Without | 50 µg/mL | Positive |

Data is illustrative and compiled from various sources.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, CHO, V79) are cultured to an appropriate density.[6]

-

Exposure: Cells are treated with the test compound at various concentrations, with and without S9 metabolic activation, for a short (3-6 hours) or long (24 hours) duration.

-

Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI). A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Genotoxicity

In vivo studies are crucial to understand the genotoxic effects of a compound in a whole organism, considering metabolic activation, detoxification, and distribution.

In Vivo Micronucleus Assay

This assay is analogous to the in vitro version but is performed in rodents. It assesses chromosomal damage in hematopoietic cells.[7]

Quantitative Data for Analogues (MMS and EMS) in Rodent Bone Marrow

| Compound | Route of Administration | Dosing Regimen | Lowest Effective Dose for Micronucleus Induction | Result |

| MMS | Intraperitoneal | Single dose | 20 mg/kg | Positive[7] |

| EMS | Oral | 28 daily doses | 5 mg/kg/day | Positive[8] |

Data is illustrative and compiled from various sources.[7][8]

Experimental Protocol: In Vivo Micronucleus Assay

-

Animal Dosing: Typically, mice or rats are administered the test compound, usually via oral gavage or intraperitoneal injection, at three or more dose levels.[7]

-

Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study. Peripheral blood can also be used.

-

Slide Preparation: Bone marrow cells are flushed, centrifuged, and the cell pellet is used to prepare smears on microscope slides.

-

Staining and Scoring: Slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature). At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.[9]

Quantitative Data for Analogues (MMS and EMS) in Rodent Liver

| Compound | Route of Administration | Time Point | Lowest Effective Dose for DNA Damage | Result |

| MMS | Intraperitoneal | 4 hours | 50 mg/kg | Positive |

| EMS | Oral | 24 hours | 50 mg/kg | Positive[10] |

Data is illustrative and compiled from various sources.[10]

Experimental Protocol: In Vivo Comet Assay

-

Animal Dosing and Tissue Collection: Animals are dosed as in the micronucleus assay. At appropriate time points (e.g., 2-6 hours and 24 hours post-dose), animals are euthanized, and target organs (e.g., liver, kidney, bone marrow) are collected.[9]

-

Single-Cell Suspension: Tissues are minced and processed to obtain a single-cell suspension.

-

Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA containing strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."

-

Staining and Scoring: The DNA is stained with a fluorescent dye, and the comets are visualized and scored using an image analysis system. The extent of DNA damage is typically quantified as the percentage of DNA in the tail, tail length, and tail moment. A significant, dose-dependent increase in these parameters indicates a positive result.

Conclusion

While direct experimental data on the genotoxicity of this compound is scarce, the extensive evidence from its structural analogs, MMS and EMS, strongly suggests that it is likely to be a genotoxic agent. As a methanesulfonate ester, it is predicted to act as a direct-acting alkylating agent, capable of inducing point mutations, chromosomal damage, and DNA strand breaks. The standard battery of genotoxicity tests, including the Ames test, in vitro and in vivo micronucleus assays, and the comet assay, would be appropriate for definitively characterizing its genotoxic profile. The data and protocols presented in this guide, based on well-studied analogues, provide a robust framework for designing and interpreting such studies. For drug development professionals, proactive assessment of the genotoxic potential of this and related compounds is a critical component of safety and risk assessment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell survival after DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Alkylating Agents: Methyl Methanesulfonate (MMS) vs. Ethyl Methanesulfonate (EMS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract